molecular formula C14H10FNO5 B6402474 3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261998-22-4

3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6402474
CAS No.: 1261998-22-4
M. Wt: 291.23 g/mol
InChI Key: UQFPJLVVKSJHEP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid is an organic compound that features a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(2-Fluoro-4-methoxyphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-(2-Fluoro-4-methoxyphenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluoro-4-methoxyphenyl)-5-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.

    3-(2-Fluoro-4-methoxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(2-Fluoro-4-methoxyphenyl)-5-carboxybenzoic acid: Contains a carboxylic acid group instead of a nitro group.

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group makes it a versatile intermediate for further chemical modifications, while the fluorine atom can enhance its stability and binding properties in biological systems.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-11-2-3-12(13(15)7-11)8-4-9(14(17)18)6-10(5-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFPJLVVKSJHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690117
Record name 2'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-22-4
Record name 2'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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